2-Cyclopentylthiomorpholine
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Overview
Description
2-Cyclopentylthiomorpholine is a heterocyclic organic compound that features a morpholine ring substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylthiomorpholine typically involves the reaction of cyclopentylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of cyclopentylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylthiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of alkylated or acylated derivatives.
Scientific Research Applications
2-Cyclopentylthiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholine: A simpler analog without the cyclopentyl group.
Thiomorpholine: Similar structure but lacks the cyclopentyl substitution.
Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.
Uniqueness: 2-Cyclopentylthiomorpholine is unique due to the presence of both the cyclopentyl group and the morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
2-cyclopentylthiomorpholine |
InChI |
InChI=1S/C9H17NS/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2 |
InChI Key |
LPBFKSZASSQVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CNCCS2 |
Origin of Product |
United States |
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